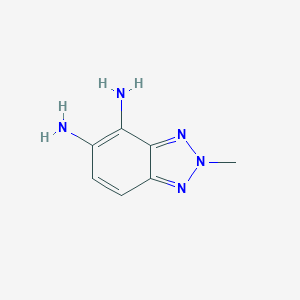

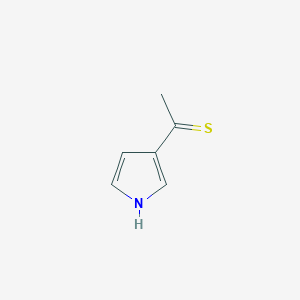

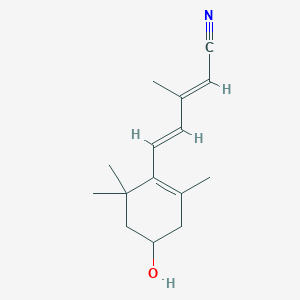

![molecular formula C8H5ClO2S2 B144125 Benzo[b]thiophene-5-sulfonyl chloride CAS No. 128852-05-1](/img/structure/B144125.png)

Benzo[b]thiophene-5-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[b]thiophene derivatives are a class of compounds that have garnered interest due to their wide range of pharmacological properties and their presence in various chemical syntheses. The sulfonyl chloride group in benzo[b]thiophene-5-sulfonyl chloride is a functional group that is often used in organic synthesis due to its ability to be substituted with a variety of nucleophiles .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives can be achieved through various methods. One approach involves the dilithiation of (isopropylsulfonyl)benzene followed by reaction with gem-dihalo compounds, esters, or acyl halides to yield heterocyclic compounds containing the sulfonyl group . Another method includes the Pd(0)-catalyzed intramolecular cyclization of allyl o-iodophenyl sulfides to prepare benzo[b]thiophenes . Additionally, the copper(I)-catalyzed insertion of sulfur dioxide into (2-alkynylaryl)boronic acids has been shown to efficiently construct the scaffold of benzo[b]thiophene 1,1-dioxides .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives has been characterized by various techniques, including single-crystal X-ray analysis. These compounds, such as benzo[1,2-b:4,5-b']dichalcogenophenes, exhibit completely planar molecular structures and are packed in a herringbone arrangement . The structure of 2,3-bis(ethylsulfonyl)benzo[b]thiophene has been described as having an essentially planar benzothiophene moiety with two ethylsulfonyl groups oriented in opposite directions .

Chemical Reactions Analysis

Benzo[b]thiophenes can undergo photochemical oxidation in aqueous solution, simulating environmental conditions such as an oil spill in the ocean. The primary photoproduct identified is benzo[b]thiophene-2,3-quinone, which can further transform into 2-sulfobenzoic acid . Electron-poor benzo[b]thiophenes can be oxidized to the corresponding sulfones using an aqueous solution of H2O2 and P2O5 . Microbial metabolism of benzo[b]thiophene by Pseudomonas isolates can lead to the formation of benzonaphthothiophenes through a Diels-Alder-type condensation .

Physical and Chemical Properties Analysis

The physicochemical properties of benzo[b]thiophene derivatives have been elucidated using techniques such as cyclic voltammetry (CV) and UV-vis spectra. These studies help in understanding the electrochemical behavior and optical properties of these compounds . The facile synthesis and structural characterization of benzo[b]thiophene derivatives, including their biological activities, have been reported, highlighting their potential in medicinal chemistry .

Applications De Recherche Scientifique

Copper(I)-Catalyzed Sulfonylation for Benzo[b]thiophene Derivatives : A key method in synthesizing benzo[b]thiophene 1,1-dioxides involves copper(I)-catalyzed sulfonylation. This process efficiently constructs the benzo[b]thiophene scaffold by inserting sulfur dioxide into (2-alkynylaryl)boronic acids. Such advancements have facilitated the introduction of sulfonyl groups, leading to significant yields of benzo[b]thiophene 1,1-dioxides through a subsequent intramolecular cyclization process (Mao, Zheng, Xia, & Wu, 2016).

Synthesis of Benzo[b]thiophene Derivatives for Biological Activities : Research into benzo[b]thiophene derivatives has shown their wide application in medicinal chemistry due to their broad spectrum of pharmacological properties. New derivatives have been synthesized and characterized, revealing potent antibacterial, antifungal, and anti-inflammatory activities. This highlights the role of benzo[b]thiophene molecules as crucial tools in synthetic medicinal chemistry, providing a foundation for the development of new therapeutic agents (Isloor, Kalluraya, & Pai, 2010).

Facile Oxidation of Benzo[b]thiophenes : A novel approach to converting benzo[b]thiophenes to their corresponding sulfones has been developed using an aqueous solution of H2O2 and P2O5. This method provides a clean, efficient pathway for the oxidation of electron-poor benzo[b]thiophenes, demonstrating the versatility of benzo[b]thiophene derivatives in chemical synthesis (Antonow et al., 2010).

Development of Benzo[b]thiophene Libraries : A comprehensive approach to synthesizing a diverse library of methyl sulfone-containing benzo[b]thiophene derivatives has been established. Utilizing palladium-catalyzed coupling methods, these derivatives are prepared from 3-iodobenzo[b]thiophenes. Such libraries are significant for medicinal chemistry, providing a rich source of compounds for drug development and other applications (Cho, Neuenswander, & Larock, 2010).

Biological Transformations of Benzothiophenes : Studies have explored the microbial transformation of benzothiophenes, revealing the potential for co-metabolic conversions that reduce toxicity and enhance biodegradability. These findings underscore the environmental relevance of benzo[b]thiophene derivatives, contributing to our understanding of their biotransformation and potential for remediation purposes (Gai et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

1-benzothiophene-5-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2S2/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTJHYDVNAYQMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene-5-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

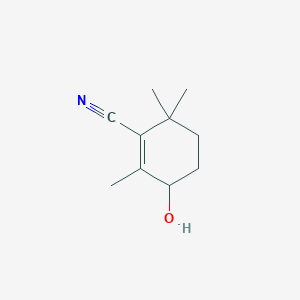

![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)

![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)